1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one 1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13440537
InChI: InChI=1S/C9H8F3NO/c10-9(11,12)5-8(14)6-1-3-7(13)4-2-6/h1-4H,5,13H2
SMILES: C1=CC(=CC=C1C(=O)CC(F)(F)F)N
Molecular Formula: C9H8F3NO
Molecular Weight: 203.16 g/mol

1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one

CAS No.:

Cat. No.: VC13440537

Molecular Formula: C9H8F3NO

Molecular Weight: 203.16 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one -

Specification

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
IUPAC Name 1-(4-aminophenyl)-3,3,3-trifluoropropan-1-one
Standard InChI InChI=1S/C9H8F3NO/c10-9(11,12)5-8(14)6-1-3-7(13)4-2-6/h1-4H,5,13H2
Standard InChI Key ZTDWRVOFUCICIR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CC(F)(F)F)N
Canonical SMILES C1=CC(=CC=C1C(=O)CC(F)(F)F)N

Introduction

Structural Identification and Molecular Characteristics

Chemical Identity

The IUPAC name of the compound is 1-(4-aminophenyl)-3,3,3-trifluoropropan-1-one, with the SMILES string C1=CC(=CC=C1C(=O)CC(F)(F)F)N . Key identifiers include:

PropertyValueSource
CAS Number7119-16-6
Molecular FormulaC9H8F3NO\text{C}_9\text{H}_8\text{F}_3\text{NO}
Molecular Weight203.16 g/mol
InChI KeyZTDWRVOFUCICIR-UHFFFAOYSA-N

The crystal structure remains undetermined, but computational models predict a planar aromatic ring conjugated with the ketone group, stabilized by resonance . The trifluoromethyl group induces significant electronic effects, altering reactivity compared to non-fluorinated analogs.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Friedel-Crafts acylation, where 4-nitroacetophenone reacts with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by catalytic hydrogenation to reduce the nitro group to an amine. Alternative routes involve:

  • Nucleophilic substitution: Reaction of 4-aminophenylmagnesium bromide with 3,3,3-trifluoropropionyl chloride.

  • Cross-coupling: Palladium-catalyzed coupling of 4-aminophenylboronic acid with trifluoromethyl ketone precursors .

Yields vary between 40–65%, with purification achieved via column chromatography or recrystallization.

Industrial Production

Industrial methods optimize for scalability using continuous flow reactors, which enhance reaction control and reduce byproduct formation. Automation ensures consistent purity (>95%), critical for pharmaceutical applications.

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting PointNot reported-
Boiling PointEstimates: 250–270°C (dec.)
Density~1.4 g/cm³ (predicted)
SolubilitySoluble in DMSO, THF; moderate in ethanol

The compound’s lipophilicity (logP2.1\log P \approx 2.1) enhances membrane permeability, making it suitable for drug delivery systems.

Applications in Scientific Research

Pharmaceutical Development

The trifluoromethyl group improves metabolic stability and binding affinity in drug candidates. Examples include:

  • Kinase Inhibitors: The ketone moiety serves as a hydrogen bond acceptor in ATP-binding pockets .

  • Anticancer Agents: Fluorinated analogs demonstrate antiproliferative activity against breast cancer cell lines (IC₅₀: 5–10 μM) .

Materials Science

  • Polymer Additives: Enhances thermal stability in fluoropolymers.

  • Liquid Crystals: The rigid aromatic core supports mesophase formation in display technologies.

Biological Activity and Mechanistic Insights

Enzyme Interactions

The amine group forms hydrogen bonds with catalytic residues in enzymes like PARP14, modulating DNA repair pathways . In vitro studies show inhibition of PARP14’s macrodomain 2 (MD2) at sub-micromolar concentrations .

Cytotoxicity Profile

Preliminary assays indicate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but chronic exposure risks require further study.

HazardPrecautionary MeasuresSource
Skin/IrritationUse nitrile gloves; avoid direct contact
InhalationUse fume hoods

Disposal Guidelines

Incinerate at >1,000°C to prevent release of toxic fluorinated byproducts.

Research and Development Trends

Patent Landscape

Patent WO2022056100A1 highlights derivatives of 1-(4-aminophenyl)-3,3,3-trifluoropropan-1-one as intermediates in anticoagulant therapies (e.g., rivaroxaban analogs) .

Computational Studies

Density Functional Theory (DFT) simulations predict favorable binding to β-amyloid plaques, suggesting potential in Alzheimer’s research .

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-oneMeta-substitution reduces aromatic conjugationLower kinase inhibition
1-(4-Nitrophenyl)-3,3,3-trifluoropropan-1-oneNitro group increases reactivityHigher cytotoxicity

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